molecular formula C9H19ClN2O2 B2762444 Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride CAS No. 2138059-95-5

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride

Cat. No.: B2762444
CAS No.: 2138059-95-5
M. Wt: 222.71
InChI Key: AHYAXFMAPAXEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-amino-3-methylazetidine-1-carboxylate with hydrochloric acid. The tert-butyl ester is first prepared by reacting tert-butyl chloroformate with 3-amino-3-methylazetidine in the presence of a base such as triethylamine. The resulting tert-butyl 3-amino-3-methylazetidine-1-carboxylate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and affect the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential biological activity. The presence of the tert-butyl ester and hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-amino-3-methylazetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYAXFMAPAXEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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